Dual Class A and C β-Lactamase Inhibition
Asparenomycin C inhibited a wide range of β‑lactamases encompassing both penicillinases (Class A) and cephalosporinases (Class C) at concentrations typically below 3 μM, with a stoichiometry of 1.8 molecules of inhibitor hydrolysed per enzyme molecule before inactivation [1]. In contrast, the classical β‑lactamase inhibitor clavulanic acid exhibits IC50 values of 0.08–8.6 μM against Class A enzymes (e.g., TEM‑1 IC50 = 0.08 μM; TEM‑158 IC50 = 8.6 μM) but is a poor inactivator of Class C cephalosporinases, requiring 25–150 turnover events and showing very slow acylation rates [2][3]. Thus, Asparenomycin C provides quantitatively comparable potency against Class A enzymes while uniquely extending inhibition to Class C enzymes at similar low‑micromolar concentrations.
| Evidence Dimension | β‑Lactamase inhibition concentration (IC50) |
|---|---|
| Target Compound Data | <3 μM against penicillinases and cephalosporinases; stoichiometry 1.8 inhibitor molecules/enzyme |
| Comparator Or Baseline | Clavulanic acid: IC50 0.08–8.6 μM against Class A enzymes (TEM‑1, TEM‑12, TEM‑158); poor Class C inactivation (25–150 turnovers, slow acylation) |
| Quantified Difference | Equivalent low‑micromolar potency against Class A, but Asparenomycin C additionally inhibits Class C enzymes at comparable concentrations, a functional breadth absent in clavulanic acid |
| Conditions | Purified β‑lactamases from Gram‑negative bacteria; pre‑incubation enzyme‑inhibitor assays (Asparenomycin C source: Murakami et al. 1982; clavulanic acid source: published IC50 panels) |
Why This Matters
Procurement of Asparenomycin C is justified when the experimental objective requires simultaneous inactivation of both Class A and Class C β‑lactamases, a capability not achievable with conventional clavulanate‑ or sulbactam‑based inhibitors.
- [1] Murakami K, et al. Asparenomycins A, B and C, new carbapenem antibiotics. V. Inhibition of β‑lactamases. J Antibiot (Tokyo). 1982;35(1):39-45. doi:10.7164/antibiotics.35.39. PMID: 6978332. View Source
- [2] Robin F, et al. Inventory of the antibiotic resistome in Pseudomonas aeruginosa: interplay between intrinsic and acquired resistance. Table 3: IC50s of clavulanic acid and tazobactam for TEM‑158, TEM‑12, TEM‑35, and TEM‑1 β‑Lactamase. Antimicrob Agents Chemother. 2007;51(6):2131‑2136. doi:10.1128/AAC.01367‑06. View Source
- [3] Bush K, et al. Interaction of clavulanate with class C β‑lactamases. Antimicrob Agents Chemother. 1999;43(3):598‑603. doi:10.1128/AAC.43.3.598. View Source
